molecular formula C21H20N4O2 B7704709 N-(1-ethyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-methoxybenzamide

N-(1-ethyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-methoxybenzamide

Cat. No. B7704709
M. Wt: 360.4 g/mol
InChI Key: UOEWXENOAOBFPV-UHFFFAOYSA-N
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Description

“N-(1-ethyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-methoxybenzamide” is a compound that belongs to the class of pyrazoloquinolines . Pyrazoloquinolines are a group of heterocyclic compounds that have been synthesized for over a century . They have been of interest due to their close similarity with the purine bases adenine and guanine .


Synthesis Analysis

The synthesis of pyrazoloquinolines involves several steps. The corresponding acids undergo condensation and hydrolysis, followed by cyclization to give pyrazoloquinolines. These are then substituted to yield the final compound . A new pathway for the synthesis of pyrazoloquinolines involves the use of amorphous carbon-supported sulfonic acid (AC-SO3H) as an effective catalyst .


Molecular Structure Analysis

Pyrazoloquinolines present two possible tautomeric forms: the 1H- and 2H-isomers . They can be modified with a number of substituents that greatly influence their physical, photophysical, and biological properties .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of pyrazoloquinolines are systematized according to the method used to assemble the pyrazolopyridine system . This involves a sequential opening/closing cascade reaction .

Scientific Research Applications

Biological Activities

Future Directions

Future Directions

The future directions in the research of pyrazoloquinolines could involve the exploration of different synthetic methods and the investigation of their biological activities . The development of new synthesis processes and the discovery of potent bioactive agents are potential areas of interest .

properties

IUPAC Name

N-(1-ethyl-7-methylpyrazolo[3,4-b]quinolin-3-yl)-2-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N4O2/c1-4-25-20-16(12-14-10-9-13(2)11-17(14)22-20)19(24-25)23-21(26)15-7-5-6-8-18(15)27-3/h5-12H,4H2,1-3H3,(H,23,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOEWXENOAOBFPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=C3C=CC(=CC3=N2)C)C(=N1)NC(=O)C4=CC=CC=C4OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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